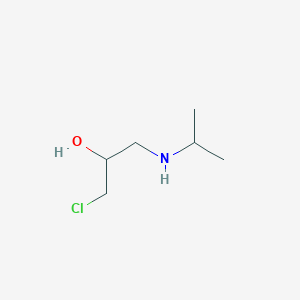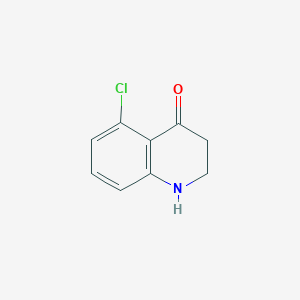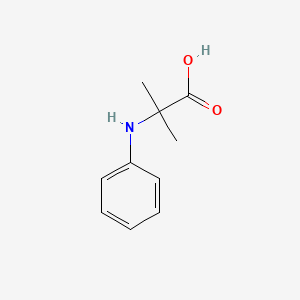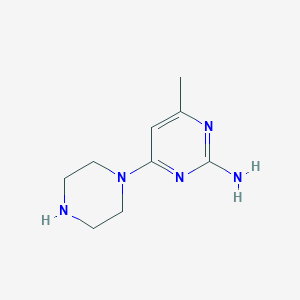
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Vue d'ensemble
Description
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in the rational design of drugs. Its versatility is evident in various therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. Piperazine derivatives have shown a broad spectrum of pharmacological activities, suggesting their potential as a flexible building block in drug discovery. This adaptability underscores the critical role of piperazine-based molecular fragments in designing molecules for diverse diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-Mycobacterial Properties
Piperazine and its analogues have been extensively studied for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, serving as a valuable resource for medicinal chemists. The insights provided can aid in developing safer, selective, and cost-effective anti-mycobacterial agents, leveraging piperazine as a vital building block (Girase et al., 2020).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are pivotal in synthesizing many natural products and therapeutically applicable compounds, highlighting the significance of sulfinamides in asymmetric N-heterocycle synthesis (Philip et al., 2020).
Piperazine Derivatives in CNS Drug Development
Functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, form the largest class of organic compounds with potential CNS activity. Piperazine, due to its structure and versatility, is highlighted as a promising candidate for developing novel CNS-acting drugs. This review underscores the importance of exploring heterocyclic compounds, especially piperazine and its derivatives, for their potential effects ranging from depression and euphoria to convulsion, offering insights into the synthesis of compounds with CNS activity (Saganuwan, 2017).
Pyrimidine Derivatives in Pharmacology
Pyrimidine derivatives, containing a six-membered heterocycle with two nitrogen atoms, possess a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The SAR of pyrimidine structures in active drugs and drug candidates offers a basis for designing compounds with desired pharmacological activities. This comprehensive analysis of pyrimidine derivatives from a pharmacological perspective provides a foundation for the continued search for new, highly effective, and safe medicines (Chiriapkin, 2022).
Propriétés
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXKKVXYCSITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552498 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
CAS RN |
32705-71-8 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





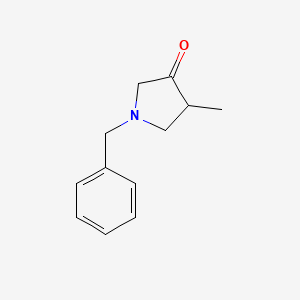

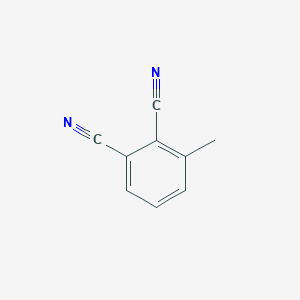
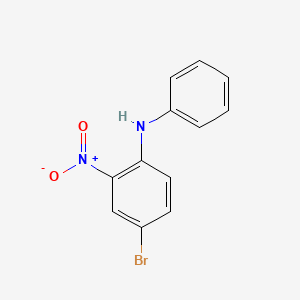
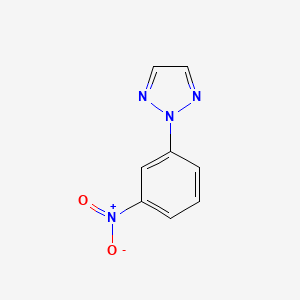
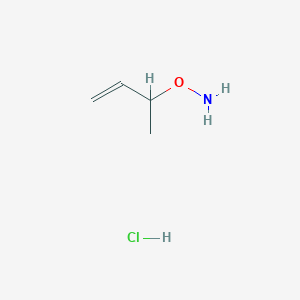

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
